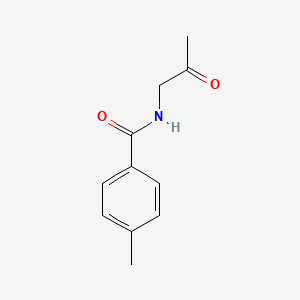
4-Methyl-N-(2-oxo-propyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2-oxo-propyl)-benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a p-toluoyl group attached to an amino group, which is further connected to a propanone moiety
準備方法
The synthesis of 4-Methyl-N-(2-oxo-propyl)-benzamide can be achieved through several routes. One common method involves the reaction of p-toluoyl chloride with 2-amino-1-propanone under basic conditions. The reaction typically proceeds as follows:
Starting Materials:
p-Toluoyl chloride and 2-amino-1-propanone.Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
p-Toluoyl chloride is added dropwise to a solution of 2-amino-1-propanone in an appropriate solvent (e.g., dichloromethane) while maintaining the temperature at around 0-5°C. The mixture is then stirred at room temperature for several hours.Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield optimization.
化学反応の分析
4-Methyl-N-(2-oxo-propyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and nucleophiles (e.g., amines, alcohols).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Methyl-N-(2-oxo-propyl)-benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Methyl-N-(2-oxo-propyl)-benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Methyl-N-(2-oxo-propyl)-benzamide can be compared with other similar compounds, such as:
p-Toluoyl chloride: Used as a starting material in the synthesis of this compound.
2-Amino-1-propanone: Another starting material for the synthesis.
Tosyl group derivatives: Compounds containing the tosyl group (−SO₂−C₆H₄−CH₃) share some structural similarities and are used in similar synthetic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-methyl-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
InChIキー |
MVNJWFVAYSIJFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)


![6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B8671944.png)









